Isopinocamphone

説明

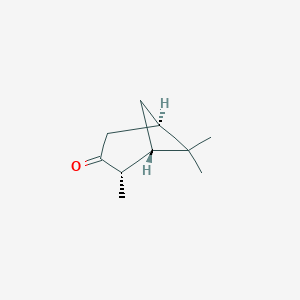

Structure

3D Structure

特性

IUPAC Name |

(1S,2S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-8H,4-5H2,1-3H3/t6-,7+,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPHVIPKLRXGDJ-RNJXMRFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C2(C)C)CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2C[C@@H](C2(C)C)CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30881208 | |

| Record name | bicyclo[3.1.1]heptan-3-one, 2,6,6-trimethyl-, (1alpha,2beta,5alpha)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Cedar camphor aroma | |

| Record name | 3-Pinanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1846/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | 3-Pinanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1846/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.963-0.969 | |

| Record name | 3-Pinanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1846/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

14575-93-0, 15358-88-0 | |

| Record name | (1S,2S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14575-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Isopinocamphone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15358-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S-(1alpha,2beta,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptan-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014575930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopinocamphone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015358880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[3.1.1]heptan-3-one, 2,6,6-trimethyl-, (1R,2R,5S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | bicyclo[3.1.1]heptan-3-one, 2,6,6-trimethyl-, (1alpha,2beta,5alpha)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1S-(1α,2β,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1α,2β,5α)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPINOCAMPHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q366628FXX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (-)-Isopinocamphone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035744 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Isopinocamphone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key synthetic pathways of isopinocamphone, a bicyclic monoterpene ketone. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's properties and synthesis. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key reactions are provided.

Chemical Structure and Nomenclature

This compound is a bicyclic monoterpenoid with the chemical formula C₁₀H₁₆O.[1] Its structure is based on the pinane skeleton, characterized by a bicyclo[3.1.1]heptane core with methyl group substitutions. The IUPAC name for the most common enantiomer is (1S,2S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one.[1] this compound is also known by several synonyms, including cis-3-pinanone and isocamphopinone.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (1S,2S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one[1] |

| Molecular Formula | C₁₀H₁₆O[1] |

| Molecular Weight | 152.23 g/mol [1] |

| CAS Number | 14575-93-0 (for (-)-Isopinocamphone)[1] |

| PubChem CID | 84532[1] |

Stereochemistry

This compound possesses three chiral centers, leading to the possibility of several stereoisomers. The cis and trans relationship of the C2 methyl group relative to the gem-dimethyl bridge is a key stereochemical feature. In this compound, the C2 methyl group is in a cis configuration with respect to the gem-dimethyl bridge.

The two main enantiomers of this compound are:

-

(-)-Isopinocamphone: (1S,2S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one

-

(+)-Isopinocamphone: (1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one

The relationship between the different stereoisomers of the pinocamphone family, including this compound, is crucial for understanding their synthesis and biological activity.

Physicochemical Properties

This compound is a colorless liquid with a characteristic cedar and camphor-like aroma.[1] It is practically insoluble in water but soluble in organic solvents like ethanol.[1]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless liquid | [1] |

| Odor | Cedar, camphor-like | [1] |

| Density | 0.963 - 0.969 g/cm³ | [1] |

| Boiling Point | 213 °C at 760 Torr | [2] |

| Refractive Index | 1.472 - 1.478 | [1] |

| Specific Rotation ([α]D) | -10.58° (c 5.51, CH₃OH) for (-)-Isopinocamphone | [3] |

Spectroscopic Data

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methyl groups (singlets and a doublet), methylene protons, and methine protons of the bicyclic system. The chemical shifts and coupling constants would be characteristic of the rigid pinane skeleton. |

| ¹³C NMR | Approximately 10 distinct carbon signals, including those for the carbonyl group, quaternary carbons, methine, methylene, and methyl carbons. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) at m/z 152. Fragmentation patterns would likely involve the loss of small neutral molecules such as CO, and characteristic cleavages of the bicyclic ring system. |

| Infrared (IR) | A strong absorption band characteristic of a ketone carbonyl group (C=O) stretch, typically in the range of 1700-1725 cm⁻¹. |

Synthesis of this compound

The most common and stereoselective synthesis of this compound involves the oxidation of its corresponding alcohol, isopinocampheol. Isopinocampheol, in turn, is typically prepared from the readily available chiral starting material, α-pinene, through a hydroboration-oxidation reaction.

Synthesis of Isopinocampheol from α-Pinene

The synthesis of isopinocampheol from α-pinene is a classic example of a stereoselective hydroboration-oxidation reaction. The choice of the enantiomer of α-pinene determines the enantiomer of isopinocampheol produced. For example, (+)-α-pinene yields (+)-isopinocampheol.

Experimental Protocol: Synthesis of (+)-Isopinocampheol from (+)-α-Pinene [4]

-

Materials: (+)-α-pinene, sodium borohydride (NaBH₄), boron trifluoride etherate (BF₃·OEt₂), anhydrous diglyme, 3 M sodium hydroxide (NaOH), 30% hydrogen peroxide (H₂O₂), diethyl ether.

-

Procedure:

-

A three-necked flask is charged with NaBH₄ and anhydrous diglyme.

-

(+)-α-pinene, diluted with diglyme, is added to the flask.

-

The flask is cooled, and boron trifluoride etherate is added dropwise while maintaining the temperature at 20-25 °C.

-

The mixture is stirred for an additional hour at room temperature.

-

Excess hydride is decomposed by the dropwise addition of water.

-

3 M NaOH solution is added, followed by the dropwise addition of 30% H₂O₂ at a temperature maintained between 30-50 °C.

-

The reaction mixture is extracted with diethyl ether.

-

The ether extract is washed with ice water to remove diglyme and dried over anhydrous magnesium sulfate.

-

The ether is removed by distillation, and the resulting (+)-isopinocampheol is purified by distillation under reduced pressure.

-

Oxidation of Isopinocampheol to this compound

The final step in the synthesis is the oxidation of the secondary alcohol, isopinocampheol, to the corresponding ketone, this compound. Several oxidizing agents can be used for this transformation. A common and efficient method employs pyridinium dichromate (PDC).[5]

Experimental Protocol: Synthesis of (-)-Isopinocamphone from (+)-Isopinocampheol [5]

-

Materials: (+)-Isopinocampheol [(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol], pyridinium dichromate (PDC), silica gel, dichloromethane (CH₂Cl₂).

-

Procedure:

-

(+)-Isopinocampheol is dissolved in dichloromethane.

-

Pyridinium dichromate (PDC) and silica gel are added to the solution. The addition of silica gel helps to prevent the formation of insoluble lumps and improves the reaction yield and ease of workup.

-

The reaction mixture is stirred at room temperature until the oxidation is complete (monitored by TLC or GC).

-

Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts and excess reagents.

-

The filtrate is concentrated under reduced pressure to yield crude (-)-isopinocamphone.

-

The product can be further purified by column chromatography if necessary.

-

Conclusion

This technical guide has provided a detailed overview of the chemical structure, stereochemistry, and synthesis of this compound. The presented information, including tabulated data and detailed experimental protocols, serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. A thorough understanding of the stereoselective synthesis and the distinct properties of its stereoisomers is critical for its application in various scientific endeavors. Further research to fully characterize the spectroscopic properties of each enantiomer would be beneficial for the scientific community.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Isopinocamphone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of isopinocamphone, a bicyclic monoterpene with significant applications in chemical synthesis and potential relevance in drug development. This document collates essential data, outlines experimental protocols for its synthesis, and visualizes key chemical transformation pathways.

Core Physical and Chemical Properties

This compound, with the molecular formula C₁₀H₁₆O, is a chiral ketone existing as different stereoisomers.[1][2] Its properties can vary slightly depending on the specific isomer. The data presented below represents a summary of reported values.

Quantitative Data Summary

| Property | Value | Conditions | Source(s) |

| Molecular Formula | C₁₀H₁₆O | [1][2][3] | |

| Molecular Weight | 152.23 g/mol | [1][2] | |

| Appearance | Colorless to pale yellow liquid | [3][4][5] | |

| Odor | Sweet, camphoraceous, spruce-like | [6] | |

| Boiling Point | 207-213 °C | 760 mmHg | [3][4][5] |

| 69-71 °C | 5 mmHg | [4] | |

| Melting Point | 11 °C | [3][7] | |

| Density | 0.963 - 0.969 g/cm³ | 25 °C | [1][4] |

| 0.9687 g/cm³ | 15 °C | [3] | |

| Refractive Index | 1.472 - 1.478 | 20 °C | [1][4] |

| Specific Rotation [α]D | -10.58° | 26 °C (c 5.51, CH₃OH) | [8] |

| Vapor Pressure | 0.177 - 0.213 mmHg | 25 °C | [4][5] |

| Flash Point | 72.78 °C | Closed Cup | [4] |

| Solubility | Soluble in alcohol | [1][4] | |

| Practically insoluble in water | [1][3] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is most commonly achieved through the oxidation of its corresponding alcohol, isopinocampheol, or via the hydroboration-oxidation of α-pinene.

Synthesis via Oxidation of Isopinocampheol

This method involves the direct oxidation of isopinocampheol to yield this compound. A common oxidizing agent for this transformation is Pyridinium Dichromate (PDC).

Methodology:

-

Isopinocampheol is dissolved in a suitable organic solvent, such as dichloromethane (CH₂Cl₂).[9]

-

Pyridinium dichromate (PDC) is added to the solution. The addition of silica gel to the reaction mixture can improve yields and facilitate easier workup by preventing the formation of tars.[9]

-

The reaction mixture is stirred at room temperature until the oxidation is complete, which can be monitored by techniques like thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove the chromium salts and silica gel.

-

The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude this compound.[9]

-

Further purification can be achieved through column chromatography or distillation.

Synthesis via Hydroboration-Oxidation of α-Pinene

This two-step procedure starts from the readily available chiral precursor, α-pinene.

Methodology:

-

Hydroboration: (-)-α-pinene is reacted with a borane reagent, such as borane-tetrahydrofuran complex (BH₃·THF), to form diisopinocampheylborane.[8] This reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under an inert atmosphere.

-

Oxidation: The intermediate diisopinocampheylborane is then oxidized to isopinocampheol. A variety of oxidizing agents can be used, including sodium perborate tetrahydrate or hydrogen peroxide under catalysis by vanadium phosphorus oxide.[8]

-

The resulting isopinocampheol is then oxidized to this compound using methods described in the previous protocol, for example, with hydrogen peroxide and a catalyst.[8] The crude product is then purified.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis protocols described above.

Caption: Workflow for the synthesis of this compound via oxidation of isopinocampheol.

Caption: Workflow for the synthesis of this compound from α-pinene.

References

- 1. This compound | C10H16O | CID 84532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cis-Isopinocamphone | C10H16O | CID 6452089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound, 18358-53-7 [thegoodscentscompany.com]

- 5. cis-isopinocamphone, 15358-88-0 [thegoodscentscompany.com]

- 6. The Isopinocamphones [leffingwell.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Spectroscopic Data of Isopinocamphone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Isopinocamphone, a bicyclic monoterpene ketone of significant interest in chemical and pharmaceutical research. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Introduction to this compound

This compound (C₁₀H₁₆O) is a naturally occurring organic compound found in the essential oils of various plants. Its unique chemical structure and stereochemistry make it a valuable chiral building block in asymmetric synthesis and a subject of interest for its potential biological activities. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and structural elucidation in various research and development applications.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 2.55 - 2.45 | m | - | H-2, H-4 |

| 2.38 | m | - | H-7a |

| 2.08 | m | - | H-7s |

| 1.95 | m | - | H-1 |

| 1.88 | m | - | H-5 |

| 1.35 | s | - | CH₃-9 |

| 1.18 | d | 7.5 | CH₃-10 |

| 0.92 | s | - | CH₃-8 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 215.5 | C-3 (C=O) |

| 58.0 | C-2 |

| 48.1 | C-1 |

| 45.5 | C-5 |

| 39.1 | C-6 |

| 38.4 | C-4 |

| 27.8 | C-9 |

| 26.5 | C-7 |

| 22.8 | C-8 |

| 14.7 | C-10 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. As a ketone, this compound exhibits a characteristic strong absorption band for the carbonyl (C=O) group.

Table 3: Key IR Absorption Bands for this compound (Neat/Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2930 | Strong | C-H stretch (alkane) |

| ~1715 | Strong, Sharp | C=O stretch (ketone)[1] |

| ~1465 | Medium | C-H bend (CH₂) |

| ~1370 | Medium | C-H bend (CH₃) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

Table 4: Key Mass Spectrometry Data (m/z) for an Isomer of this compound [2]

| m/z | Relative Intensity (%) | Possible Fragment |

| 152 | ~20 | [M]⁺ (Molecular Ion) |

| 137 | ~15 | [M - CH₃]⁺ |

| 110 | ~30 | [M - C₃H₆]⁺ |

| 95 | ~100 | [C₇H₁₁]⁺ (Base Peak) |

| 83 | ~40 | [C₆H₁₁]⁺ |

| 69 | ~55 | [C₅H₉]⁺ |

| 41 | ~70 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-25 mg of purified this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[3]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[4][5] Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[5]

-

Ensure the sample height in the NMR tube is at least 4.5 cm.[5]

-

Cap the NMR tube securely.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters include a spectral width of 0-220 ppm, a larger number of scans due to the low natural abundance of ¹³C (e.g., 1024 or more), and a relaxation delay of 2-10 seconds.

-

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation:

-

As this compound is a liquid at room temperature, it can be analyzed directly as a neat liquid.[6]

-

Ensure the diamond crystal of the ATR accessory is clean by wiping it with a soft cloth soaked in a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.[7]

-

Place a small drop of this compound onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[6]

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

After the measurement, clean the ATR crystal thoroughly with a suitable solvent.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as hexane or ethyl acetate. A typical concentration is around 100 µg/mL.

Data Acquisition:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is commonly used for terpene analysis.

-

Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1 or 100:1) to prevent column overloading.

-

Oven Temperature Program: An initial temperature of around 50-60°C is held for a few minutes, followed by a temperature ramp of 5-10°C/min up to a final temperature of 250-280°C.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate of about 1 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Range: A scan range of m/z 40-300 is typically sufficient to cover the molecular ion and major fragments of monoterpenes.

-

Ion Source and Transfer Line Temperatures: These are typically maintained at around 230°C and 280°C, respectively.

-

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid organic compound like this compound.

This guide provides foundational spectroscopic data and methodologies for this compound. Researchers are encouraged to consult specific instrument manuals and relevant literature for further optimization of experimental parameters.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Bicyclo[3.1.1]heptan-3-one, 2,6,6-trimethyl-, (1α,2α,5α)- [webbook.nist.gov]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. sites.bu.edu [sites.bu.edu]

- 5. How to make an NMR sample [chem.ch.huji.ac.il]

- 6. agilent.com [agilent.com]

- 7. mdpi.com [mdpi.com]

Synthesis of (-)-Isopinocamphone from (-)-α-Pinene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing (-)-isopinocamphone, a valuable chiral building block in organic synthesis, starting from the readily available natural product, (-)-α-pinene. The synthesis is a well-established two-step process involving hydroboration-oxidation followed by the oxidation of the resulting alcohol. This document details the underlying reaction mechanisms, provides comprehensive experimental protocols for various methodologies, and presents key quantitative data in a structured format for easy comparison and implementation in a laboratory setting.

Synthetic Strategy Overview

The conversion of (-)-α-pinene to (-)-isopinocamphone is achieved through a stereospecific two-step reaction sequence. The first step involves the hydroboration of the alkene functionality in (-)-α-pinene, followed by an oxidative workup to yield (+)-isopinocampheol. The second step is the oxidation of the secondary alcohol, (+)-isopinocampheol, to the corresponding ketone, (-)-isopinocamphone. The stereochemistry of the final product is dictated by the initial hydroboration step.

Caption: Overall synthetic route from (-)-α-pinene to (-)-isopinocamphone.

Step 1: Hydroboration-Oxidation of (-)-α-Pinene to (+)-Isopinocampheol

The hydroboration of (-)-α-pinene is a highly regioselective and stereoselective reaction. Borane (BH₃) adds to the less sterically hindered face of the double bond in an anti-Markovnikov fashion. The steric bulk of the gem-dimethyl bridge in α-pinene directs the attack of the borane to the opposite face. Subsequent oxidation of the organoborane intermediate with hydrogen peroxide in the presence of a base proceeds with retention of configuration, yielding (+)-isopinocampheol.

Two common methods for generating the borane reagent are the in situ formation from sodium borohydride and boron trifluoride etherate, and the use of a commercially available borane-methyl sulfide (BMS) complex.

Experimental Protocols for Hydroboration-Oxidation

Method A: In Situ Generation of Diborane

This method utilizes the reaction of sodium borohydride with boron trifluoride etherate to generate diborane directly in the reaction mixture.

-

Materials:

-

(-)-α-Pinene

-

Sodium borohydride (NaBH₄)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous diglyme

-

3 M Sodium hydroxide (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a dry, nitrogen-flushed three-necked flask equipped with a magnetic stirrer, dropping funnel, and condenser, add sodium borohydride (0.080 mol) and anhydrous diglyme (100 mL).

-

Add a solution of (-)-α-pinene (0.200 mol) in anhydrous diglyme (20 mL) to the flask.

-

Cool the mixture in a water bath to maintain a temperature of 20-25 °C.

-

Slowly add boron trifluoride etherate (0.11 mol) dropwise to the stirred mixture over 15 minutes. A white precipitate of diisopinocampheylborane will form.

-

Stir the reaction mixture for an additional hour at room temperature.

-

Decompose the excess hydride by the careful dropwise addition of water (20 mL).

-

Add 3 M aqueous sodium hydroxide (22 mL) to the mixture.

-

Cool the flask in an ice-water bath and slowly add 30% aqueous hydrogen peroxide (22 mL) dropwise, maintaining the temperature between 30-50 °C.

-

After the addition is complete, stir the mixture at 50 °C for one hour.

-

Cool the reaction mixture and extract the product with diethyl ether (3 x 100 mL).

-

Wash the combined organic extracts with water (3 x 100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude (+)-isopinocampheol.

-

The product can be further purified by distillation or recrystallization.

-

Method B: Using Borane-Methyl Sulfide (BMS) Complex

This method offers a more convenient and controlled source of borane.

-

Materials:

-

(-)-α-Pinene

-

Borane-methyl sulfide complex (BMS)

-

Anhydrous tetrahydrofuran (THF)

-

3 M Sodium hydroxide (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a dry, nitrogen-flushed three-necked flask equipped with a magnetic stirrer, dropping funnel, and condenser, add borane-methyl sulfide complex (0.100 mol) and anhydrous THF (30 mL).

-

Cool the flask in an ice-water bath to 0 °C.

-

Add (-)-α-pinene (0.200 mol) dropwise to the stirred solution over 15 minutes, maintaining the temperature at 0-5 °C. A white precipitate will form.

-

Stir the mixture at 0 °C for 4 hours.

-

Slowly add 3 M aqueous sodium hydroxide (22 mL).

-

Carefully add 30% aqueous hydrogen peroxide (22 mL) dropwise, keeping the temperature below 50 °C.

-

Stir the reaction mixture at 50 °C for one hour.

-

Follow the workup and purification procedure as described in Method A.

-

Quantitative Data for Hydroboration-Oxidation

| Parameter | Method A (In Situ Diborane) | Method B (BMS Complex) | Reference(s) |

| (-)-α-Pinene (mol) | 0.200 | 0.200 | [1] |

| Borane Source | NaBH₄ (0.080 mol) + BF₃·OEt₂ (0.11 mol) | BMS (0.100 mol) | [1] |

| Solvent | Anhydrous Diglyme | Anhydrous THF | [1] |

| Reaction Temperature (°C) | 20-25 (Hydroboration), 30-50 (Oxidation) | 0-5 (Hydroboration), <50 (Oxidation) | [1] |

| Reaction Time (h) | 1 (Hydroboration), 1 (Oxidation) | 4 (Hydroboration), 1 (Oxidation) | [1] |

| Reported Yield (%) of (+)-Isopinocampheol | ~85 | ~89.5 | [1][2] |

| Reported Purity (%) of (+)-Isopinocampheol | >97 | 97.4 | [1][2] |

Reaction Mechanism of Hydroboration-Oxidation

Caption: Mechanism of hydroboration-oxidation of (-)-α-pinene.

Step 2: Oxidation of (+)-Isopinocampheol to (-)-Isopinocamphone

The secondary alcohol, (+)-isopinocampheol, can be oxidized to the corresponding ketone, (-)-isopinocamphone, using various oxidizing agents. Common methods include the use of pyridinium dichromate (PDC) in an organic solvent or a catalytic amount of a vanadium compound with hydrogen peroxide as the terminal oxidant.

Experimental Protocols for Oxidation

Method C: Pyridinium Dichromate (PDC) Oxidation

PDC is a milder oxidizing agent compared to chromic acid and is effective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.

-

Materials:

-

(+)-Isopinocampheol

-

Pyridinium dichromate (PDC)

-

Silica gel

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Cyclohexane

-

-

Procedure:

-

In a round-bottom flask, dissolve (+)-isopinocampheol (80.0 mmol) in anhydrous dichloromethane (150 mL).

-

Add silica gel (18 g) and pyridinium dichromate (160 mmol) to the solution.

-

Stir the mixture vigorously at room temperature for 3.5 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Dilute the reaction mixture with cyclohexane and filter through a pad of silica gel or Celite.

-

Wash the solid residue with a 1:1 mixture of cyclohexane and dichloromethane.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Method D: Vanadium-Catalyzed Oxidation with Hydrogen Peroxide

This method offers a greener alternative to chromium-based oxidants.

-

Materials:

-

(+)-Isopinocampheol

-

Vanadium phosphorus oxide (VPO) catalyst

-

30% Hydrogen peroxide (H₂O₂) solution

-

Toluene

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve (+)-isopinocampheol in toluene.

-

Add a catalytic amount of vanadium phosphorus oxide.

-

Heat the mixture to the desired reaction temperature (e.g., 60-80 °C).

-

Slowly add 30% hydrogen peroxide dropwise to the stirred mixture.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture and filter to remove the catalyst.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation under reduced pressure.

-

Quantitative Data for Oxidation

| Parameter | Method C (PDC) | Method D (Vanadium Catalyst) | Reference(s) |

| (+)-Isopinocampheol (mmol) | 80.0 | Varies | [3] |

| Oxidizing Agent | PDC (160 mmol) | H₂O₂ | [2] |

| Catalyst | None | Vanadium Phosphorus Oxide | [2] |

| Solvent | Dichloromethane | Toluene | [2] |

| Reaction Temperature (°C) | Room Temperature | 60-80 | [2] |

| Reaction Time (h) | 3.5 | Varies | [3] |

| Reported Yield (%) of (-)-Isopinocamphone | Not specified | >88 | [2] |

| Reported Purity (%) of (-)-Isopinocamphone | Not specified | 96.0 | [2] |

Reaction Mechanism of Oxidation

Caption: Proposed mechanisms for the oxidation of (+)-isopinocampheol.

Physicochemical and Spectroscopic Data

(+)-Isopinocampheol

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈O | |

| Molar Mass | 154.25 g/mol | |

| Appearance | White solid | [2] |

| Melting Point | 55-57 °C | [2] |

| Optical Rotation [α]D | +33.4° (c 10, benzene) | |

| IR (cm⁻¹) | 3370 (O-H), 2920 (C-H), 1045 (C-O) | |

| ¹H NMR (CDCl₃, δ) | 4.05 (m, 1H), 2.40-1.80 (m, 5H), 1.65 (m, 1H), 1.22 (s, 3H), 1.10 (d, J=7.2 Hz, 3H), 0.90 (s, 3H) | |

| ¹³C NMR (CDCl₃, δ) | 71.5, 48.1, 47.5, 41.5, 38.8, 38.2, 34.2, 28.0, 23.8, 20.5 |

(-)-Isopinocamphone

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆O | |

| Molar Mass | 152.23 g/mol | |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 213 °C | |

| Optical Rotation [α]D | -10.58° (c 5.51, CH₃OH) | [2] |

| IR (cm⁻¹) | 2925 (C-H), 1710 (C=O) | |

| ¹H NMR (CDCl₃, δ) | 2.55-2.45 (m, 1H), 2.35-2.25 (m, 2H), 2.10-1.90 (m, 3H), 1.35 (s, 3H), 1.15 (s, 3H), 0.88 (d, J=7.0 Hz, 3H) | |

| ¹³C NMR (CDCl₃, δ) | 215.5, 50.0, 47.5, 40.0, 38.5, 38.0, 26.5, 23.0, 21.0, 16.0 | |

| Mass Spectrum (m/z) | 152 (M+), 137, 109, 95, 83, 69, 41 |

Conclusion

The synthesis of (-)-isopinocamphone from (-)-α-pinene is a robust and well-documented process that is fundamental in the field of asymmetric synthesis. The two-step hydroboration-oxidation and subsequent oxidation provide a reliable route to this important chiral ketone. The choice of reagents for each step allows for flexibility based on laboratory resources, desired purity, and green chemistry considerations. This guide provides the necessary detailed protocols and comparative data to enable researchers and professionals in drug development and other scientific fields to successfully implement this synthesis.

References

The Botanical Treasury: A Technical Guide to the Natural Sources and Extraction of Isopinocamphone

For Researchers, Scientists, and Drug Development Professionals

Isopinocamphone, a bicyclic monoterpene ketone, is a valuable chiral building block in asymmetric synthesis and a significant component of various essential oils. Its natural occurrence, primarily in members of the Lamiaceae and Asteraceae families, presents a direct route to its isolation. This technical guide provides an in-depth overview of the primary natural sources of this compound and the methodologies for its extraction and purification, tailored for professionals in research and drug development.

Principal Natural Sources of this compound

The primary botanical source of this compound is Hyssop (Hyssopus officinalis), a perennial herb native to Southern Europe, the Middle East, and the region surrounding the Caspian Sea. The concentration of this compound in the essential oil of hyssop can vary significantly depending on the plant's chemotype, geographical location, and developmental stage.[1][2][3][4][5] Another notable, albeit less concentrated, source is Tansy (Tanacetum vulgare).[6][7]

Quantitative Analysis of this compound Content

The tables below summarize the quantitative data on this compound content from various studies on Hyssopus officinalis.

Table 1: this compound Content in Hyssopus officinalis Essential Oil

| Plant Species/Chemotype | Geographic Origin | Plant Part | This compound Content (%) | Other Major Components (%) | Reference |

| Hyssopus officinalis | Serbia | Aerial parts | 44.7 | Pinocamphone (14.1), Germacrene-D-11-ol (5.7), Elemol (5.6) | [1] |

| Hyssopus officinalis f. cyaneus | Nikita Botanical Garden Collection | Above-ground mass | 50.99 - 70.74 | Pinocamphone (3.95 - 18.88), β-pinene | [2] |

| Hyssopus officinalis | East Lithuania | Overground parts | 11.5 - 33.6 | Pinocarvone (9.0 - 28.1), β-pinene (7.0 - 11.4) | [3] |

| Hyssopus officinalis | Italy (Urbino) | 3.2 - 29 | Pinocamphone (18.5 - 34), β-pinene (10.5 - 10.8) | [4] | |

| Hyssopus officinalis var. decumbens | France (Banon) | Very low | Linalool (49.6), 1,8-cineole (13.3), Limonene (5.4) | [8] | |

| Hyssopus officinalis f. albus | Crimea | up to 61.12 | Pinocamphone | [9] | |

| Hyssopus officinalis f. ruber | Crimea | Not specified as major | Pinocamphone (up to 60.48) | [9] |

Table 2: Essential Oil Yield from Hyssopus officinalis

| Plant Species | Geographic Origin | Plant Part | Essential Oil Yield (% v/w) | Reference |

| Hyssopus officinalis | Serbia | Air-dried and milled drug | 0.5 | [1] |

| Hyssopus officinalis f. cyaneus | Nikita Botanical Garden Collection | Raw weight | 0.20 | [2] |

| Hyssopus officinalis f. cyaneus | Nikita Botanical Garden Collection | Absolutely dry weight | 0.55 | [2] |

| Hyssopus officinalis | East Lithuania | Air-dried overground parts | up to 0.36 | [3] |

It is important to note that the chemical composition of hyssop essential oil is highly variable. Some chemotypes are rich in this compound, while others may be dominated by pinocamphone, linalool, or 1,8-cineole.[1][3][8] The developmental stage of the plant also plays a crucial role; pinocamphone tends to be predominant before flowering, while this compound concentration increases during mass flowering.[2][5]

Extraction and Isolation of this compound from Natural Sources

The primary method for extracting essential oils rich in this compound from plant material is hydrodistillation. This technique is widely cited in the literature for its effectiveness in isolating volatile compounds.

Experimental Protocol: Hydrodistillation of Hyssopus officinalis

This protocol is a generalized procedure based on methodologies described in the cited literature.[1][3]

1. Plant Material Preparation:

-

Collect the aerial parts of Hyssopus officinalis, preferably during the full flowering stage to maximize this compound content.[5]

-

Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

-

Once dried, the material can be milled or crushed to increase the surface area for efficient extraction.

2. Hydrodistillation Apparatus:

-

A Clevenger-type apparatus is typically used for hydrodistillation.

3. Procedure:

-

Place a known quantity of the dried and milled plant material into a round-bottom flask.

-

Add distilled water to the flask. A common plant material to water ratio is 1:10 (w/v).[3]

-

The hydrodistillation is typically carried out for a duration of 2.5 to 3 hours.[1][3]

-

Heat the flask to boiling. The steam and volatile components will rise, condense in the condenser, and be collected in the graduated tube of the Clevenger apparatus.

-

The essential oil, being less dense than water, will form a layer on top of the aqueous distillate.

-

After the distillation is complete, carefully collect the essential oil. The oil can be collected in a mixture of hexane and diethyl ether (1:1) to ensure complete recovery.[3]

4. Post-Extraction Processing:

-

Dry the collected essential oil over anhydrous sodium sulfate or magnesium sulfate to remove any residual water.

-

The solvent can be removed under reduced pressure to yield the pure essential oil.

5. Analysis:

-

The composition of the essential oil and the percentage of this compound can be determined using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][3]

Workflow for Natural Extraction of this compound

Synthetic Routes to this compound

For applications requiring high purity or specific enantiomers, chemical synthesis is often the preferred method. The most common synthetic route starts from α-pinene, a readily available natural product.

Experimental Protocol: Synthesis of (-)-Isopinocamphone from (-)-α-Pinene

This protocol is based on a multi-step synthesis involving hydroboration-oxidation followed by oxidation of the resulting isopinocampheol.[10][11][12]

Step 1: Synthesis of Diisopinocampheylborane

-

Materials: (-)-α-pinene, sodium borohydride (NaBH₄), boron trifluoride etherate (BF₃·O(C₂H₅)₂), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve NaBH₄ in anhydrous THF.

-

Add (-)-α-pinene to the solution.

-

Cool the mixture in an ice bath.

-

Add BF₃·O(C₂H₅)₂ dropwise to the stirred solution, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time to ensure the formation of diisopinocampheylborane.

-

Step 2: Oxidation to Isopinocampheol

-

Materials: The diisopinocampheylborane solution from Step 1, sodium perborate tetrahydrate (NaBO₃·4H₂O) or sodium hydroxide (NaOH) and hydrogen peroxide (H₂O₂).

-

Procedure (using NaOH/H₂O₂):

-

Cool the diisopinocampheylborane solution in an ice bath.

-

Slowly add a solution of NaOH.

-

Carefully add 30% H₂O₂ dropwise, ensuring the temperature does not rise excessively.

-

Stir the mixture vigorously for several hours at room temperature.

-

Step 3: Work-up and Isolation of Isopinocampheol

-

Procedure:

-

Separate the organic layer.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

-

Remove the solvent under reduced pressure to obtain crude isopinocampheol.

-

Purify the isopinocampheol by distillation under reduced pressure or crystallization.

-

Step 4: Oxidation of Isopinocampheol to this compound

-

Materials: Purified isopinocampheol, an oxidizing agent such as pyridinium dichromate (PDC) or hydrogen peroxide with a catalyst (e.g., vanadium phosphorus oxide).[10][11]

-

Procedure (using PDC):

-

Dissolve the isopinocampheol in a suitable solvent (e.g., dichloromethane).

-

Add PDC to the solution. The addition of silica gel can improve the reaction by preventing clumping.[11]

-

Stir the reaction at room temperature until completion (monitored by TLC or GC).

-

Filter the reaction mixture to remove the chromium salts.

-

Wash the filtrate with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer and remove the solvent under reduced pressure.

-

Purify the resulting this compound by column chromatography or distillation.

-

Synthetic Pathway Diagram

References

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 4. Hyssopus Essential Oil: An Update of Its Phytochemistry, Biological Activities, and Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Variation in volatile compounds from tansy (Tanacetum vulgare L.) related to genetic and morphological differences of genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Study of the Chemical Composition, Antioxidant Potential, and Acute Toxicity of Bulgarian Tanacetum vulgare L. Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. scbook.nbgnsc.ru [scbook.nbgnsc.ru]

- 10. researchgate.net [researchgate.net]

- 11. Asymmetric Synthesis of Oxygenated Monoterpenoids of Importance for Bark Beetle Ecology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Thermal stability and degradation pathways of Isopinocamphone

An In-depth Technical Guide on the Thermal Stability and Degradation Pathways of Isopinocamphone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a bicyclic monoterpene ketone, is a significant constituent of various essential oils and a valuable chiral building block in organic synthesis. Understanding its thermal stability and degradation pathways is crucial for applications in drug development, fragrance formulation, and chemical manufacturing, where thermal processing is often involved. This technical guide provides a comprehensive overview of the thermal behavior of this compound. Due to the limited direct studies on this compound, this guide draws upon data from structurally related monoterpenes, primarily α-pinene, β-pinene, and pinane derivatives, to infer potential degradation mechanisms. This document summarizes available quantitative data, details relevant experimental protocols, and presents visual representations of potential degradation pathways and analytical workflows.

Thermal Stability of this compound and Related Monoterpenes

Quantitative Data Summary

The following table summarizes thermal stability data for monoterpenes structurally related to this compound. This data provides a comparative context for estimating the thermal behavior of this compound.

| Compound | Analytical Method | Key Findings | Reference |

| α-Pinene | Accelerating Rate Calorimetry (ARC) | Thermally stable up to 200°C (473 K) under a nitrogen atmosphere. The initial exothermic temperature in the presence of air is between 60-65°C (333–338 K). | [1][2] |

| β-Pinene | Accelerating Rate Calorimetry (ARC) | Thermally stable up to 200°C (473 K) under a nitrogen atmosphere. The initial exothermic temperature in the presence of air is between 60-65°C (333–338 K). | [1][2] |

| α-Pinene | Pyrolysis-GC/MS | Degradation begins around 300°C, with complete disappearance by 410°C in pyrolysis studies. | [3] |

| β-Pinene | Pyrolysis-GC/MS | Thermal rearrangement to myrcene is a primary degradation pathway. | [4] |

| Pinane (cis and trans) | Gas-phase pyrolysis | Thermal rearrangement occurs in the temperature range of 450-600°C. | [5] |

Postulated Degradation Pathways of this compound

Based on the thermal degradation studies of α-pinene, β-pinene, and other pinane derivatives, the degradation of this compound under thermal stress is expected to proceed through several pathways, including isomerization, retro-[2+2] cycloaddition, and radical-mediated fragmentations.

Isomerization

At elevated temperatures, this compound can undergo isomerization to its more stable diastereomer, pinocamphone. This process likely involves an enol or enolate intermediate, facilitated by trace acidic or basic species.

Retro-[2+2] Cycloaddition

The pinane skeleton contains a strained cyclobutane ring. A primary thermal degradation pathway for pinane derivatives is the retro-[2+2] cycloaddition, which involves the cleavage of this ring to form acyclic monoterpenes.[6][7] For this compound, this would likely proceed through a biradical intermediate.

Caption: Postulated retro-[2+2] cycloaddition of this compound.

Radical-Mediated Fragmentation

At higher temperatures (above 500°C), more extensive fragmentation is expected to occur via radical mechanisms.[8][9] This can lead to the formation of smaller volatile compounds. The presence of the ketone group in this compound may influence the fragmentation pattern compared to hydrocarbon analogs like pinene.

References

- 1. Thermal stability and oxidation characteristics of α-pinene, β-pinene and α-pinene/β-pinene mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermal stability and oxidation characteristics of α-pinene, β-pinene and α-pinene/β-pinene mixture - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quantum chemical investigation of the thermal rearrangement of cis- and trans-pinane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thermal Degradation Products of α-Pinene in a Tubular Furnace in the Temperature Range from 300°C to 900°C: Contribution to Wildfire Flashovers [scirp.org]

- 9. researchgate.net [researchgate.net]

Biological Activity Screening of Isopinocamphone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isopinocamphone, a bicyclic monoterpene ketone derived from α-pinene, presents a versatile scaffold for the synthesis of novel bioactive compounds. Its unique stereochemistry and reactive carbonyl group offer opportunities for the development of a diverse range of derivatives with potential applications in medicine and agriculture. This technical guide provides an in-depth overview of the biological activity screening of this compound derivatives, focusing on their anticancer, antimicrobial, and insecticidal properties. The content herein summarizes key findings, presents detailed experimental protocols, and visualizes essential workflows and pathways to aid researchers in this promising field.

Synthesis of this compound Derivatives

The primary route for the synthesis of this compound derivatives commences with the oxidation of isopinocampheol, which is readily obtained from the hydroboration-oxidation of α-pinene. The carbonyl group at the C3 position of the this compound core serves as a key functional handle for derivatization. Common synthetic strategies involve condensation reactions with various nucleophiles to introduce diverse pharmacophores.

A prevalent class of this compound derivatives are hydrazones and thiosemicarbazones. These are typically synthesized through the condensation of this compound with substituted hydrazides or thiosemicarbazides under acidic catalysis. This straightforward synthetic approach allows for the generation of a library of derivatives with varied aromatic and heterocyclic substituents, enabling the exploration of structure-activity relationships. For instance, novel 2,6,6-trimethyl-bicyclo[3.1.1]heptan-3-(4-aryl-2-thiazoyl)hydrazones have been synthesized from α-pinene, a precursor to this compound, with preliminary bioassays indicating potential antibacterial and antitumor activities.[1]

Anticancer Activity Screening

The evaluation of the cytotoxic potential of this compound derivatives against various cancer cell lines is a primary focus of their biological screening. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose.

Quantitative Data on Anticancer Activity

While extensive quantitative data for a broad library of this compound derivatives is still emerging in the scientific literature, preliminary studies on structurally related compounds provide valuable insights. For instance, certain hydrazone and thiosemicarbazone derivatives of other monoterpenes have demonstrated potent cytotoxic effects. The table below is a template for summarizing such data, which should be populated as more specific research on this compound derivatives becomes available.

| Derivative ID | Cancer Cell Line | IC50 (µM) | Reference |

| IPC-H-01 | MCF-7 (Breast) | Data not available | |

| IPC-H-02 | A549 (Lung) | Data not available | |

| IPC-TSC-01 | HeLa (Cervical) | Data not available | |

| IPC-TSC-02 | PC-3 (Prostate) | Data not available | |

| ... | ... | ... |

IC50: The concentration of the compound that inhibits 50% of cell growth.

Experimental Protocol: MTT Assay

The following protocol outlines the key steps for assessing the in vitro anticancer activity of this compound derivatives using the MTT assay.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value for each compound by plotting the percentage of viability against the compound concentration.

Figure 1: Experimental workflow for the MTT assay.

Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. This compound derivatives are being investigated for their potential to inhibit the growth of pathogenic bacteria and fungi. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of these compounds.

Quantitative Data on Antimicrobial Activity

As with anticancer data, comprehensive quantitative results for a wide array of this compound derivatives are currently limited. The following table serves as a template to be populated with MIC values as they are reported in future research.

| Derivative ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| IPC-H-01 | Staphylococcus aureus | Data not available | Candida albicans | Data not available | |

| IPC-H-02 | Escherichia coli | Data not available | Aspergillus niger | Data not available | |

| IPC-TSC-01 | Pseudomonas aeruginosa | Data not available | Cryptococcus neoformans | Data not available | |

| IPC-TSC-02 | Bacillus subtilis | Data not available | Trichophyton rubrum | Data not available | |

| ... | ... | ... | ... | ... |

MIC: The lowest concentration of the compound that visibly inhibits microbial growth.

Experimental Protocol: Broth Microdilution Method

This protocol details the steps for determining the MIC of this compound derivatives against bacteria and fungi.

Materials:

-

Bacterial and fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplates

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the microbial strain in the appropriate broth.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in the 96-well plate containing the broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 30°C for 24-48 hours for fungi).

-

MIC Determination: Determine the MIC by identifying the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be done visually or with a microplate reader.

Figure 2: Workflow for the broth microdilution method.

Insecticidal Activity Screening

The development of novel insecticides is crucial for crop protection and disease vector control. This compound, being a natural product derivative, offers a potentially more environmentally benign starting point for new insecticidal agents. Bioassays are conducted to determine the lethal concentration (LC50) of these derivatives against various insect pests.

Quantitative Data on Insecticidal Activity

The insecticidal potential of this compound derivatives is an active area of research. A template for summarizing the LC50 values against different insect species is provided below.

| Derivative ID | Insect Species | LC50 (ppm or µg/mL) | Bioassay Method | Reference |

| IPC-H-01 | Aedes aegypti (mosquito larvae) | Data not available | Larval immersion | |

| IPC-H-02 | Spodoptera frugiperda (fall armyworm) | Data not available | Leaf dip | |

| IPC-TSC-01 | Myzus persicae (green peach aphid) | Data not available | Topical application | |

| IPC-TSC-02 | Tribolium castaneum (red flour beetle) | Data not available | Filter paper impregnation | |

| ... | ... | ... | ... |

LC50: The concentration of the compound that causes 50% mortality in the test population.

Experimental Protocol: Insecticidal Bioassay (Leaf Dip Method)

The leaf dip bioassay is a common method for evaluating the insecticidal activity of compounds against leaf-feeding insects.

Materials:

-

Target insect species (e.g., larvae of a lepidopteran pest)

-

Host plant leaves

-

This compound derivatives emulsified in water with a surfactant

-

Petri dishes or ventilated containers

-

Forceps

Procedure:

-

Preparation of Test Solutions: Prepare a series of concentrations of the this compound derivatives in water containing a small amount of a non-ionic surfactant to ensure even spreading.

-

Leaf Treatment: Dip host plant leaves into the test solutions for a few seconds and allow them to air dry. A control group of leaves should be dipped in the surfactant-water solution only.

-

Insect Exposure: Place the treated leaves into individual containers and introduce a known number of insects (e.g., 10-20 larvae) into each container.

-

Incubation: Maintain the containers under controlled environmental conditions (temperature, humidity, and light).

-

Mortality Assessment: Record the number of dead insects at specific time intervals (e.g., 24, 48, and 72 hours).

-

Data Analysis: Calculate the percentage mortality for each concentration, correct for control mortality using Abbott's formula if necessary, and determine the LC50 value using probit analysis.

Figure 3: Workflow for a leaf dip insecticidal bioassay.

Structure-Activity Relationship (SAR) and Signaling Pathways

A key objective of screening a library of derivatives is to establish a structure-activity relationship (SAR). By correlating the structural modifications of the this compound scaffold with the observed biological activity, researchers can identify the key chemical features responsible for potency and selectivity. This knowledge guides the rational design of more effective second-generation compounds.

For derivatives exhibiting significant biological activity, further studies are required to elucidate their mechanism of action. This involves investigating their effects on specific cellular signaling pathways. For example, anticancer compounds may induce apoptosis through the activation of caspase cascades or inhibit cell proliferation by targeting key kinases in growth factor signaling pathways.

Figure 4: Logical workflow from synthesis to mechanism of action studies.

Conclusion

This compound serves as a promising and readily accessible scaffold for the development of new biologically active molecules. The synthetic versatility of its carbonyl group allows for the creation of diverse libraries of derivatives, particularly hydrazones and thiosemicarbazones. While the comprehensive biological screening of these derivatives is an ongoing effort, the established protocols for anticancer, antimicrobial, and insecticidal assays provide a clear roadmap for future research. The systematic collection of quantitative data and the elucidation of structure-activity relationships will be instrumental in unlocking the full therapeutic and agrochemical potential of this fascinating class of monoterpene derivatives. This guide provides the foundational knowledge and experimental frameworks to empower researchers in this exciting area of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols: Isopinocamphone as a Chiral Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopinocamphone, a bicyclic monoterpene ketone derived from α-pinene, serves as a versatile chiral auxiliary in asymmetric synthesis. Its rigid, sterically defined structure provides a powerful tool for inducing stereoselectivity in a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in key asymmetric reactions, including reductions, aldol reactions, and alkylations. The information is intended to guide researchers in leveraging this chiral auxiliary for the synthesis of enantiomerically enriched molecules, which is of critical importance in the development of pharmaceuticals and other bioactive compounds.[1]

Principles of Stereodifferentiation

The stereochemical outcome of reactions employing this compound-based auxiliaries is governed by the principle of steric hindrance. The bulky pinane framework effectively shields one face of the reactive center, directing the approach of incoming reagents to the less hindered face. This facial bias leads to the preferential formation of one diastereomer over the other. The predictability of this stereochemical control is a key advantage of using this compound and its derivatives as chiral auxiliaries.

A general workflow for the application of a chiral auxiliary like this compound involves three main stages: attachment of the auxiliary to the substrate, the diastereoselective reaction, and subsequent cleavage of the auxiliary to yield the desired chiral product.

Caption: General workflow for asymmetric synthesis.

Applications in Asymmetric Synthesis

While this compound itself can be used to derive chiral auxiliaries, its alcohol counterpart, isopinocampheol, is more commonly employed in the form of borane reagents. These reagents are highly effective in a range of asymmetric transformations.

Asymmetric Reduction of Ketones

Derivatives of isopinocampheol, such as diisopinocampheylborane (Ipc₂BH) and diisopinocampheylchloroborane (Ipc₂BCl), are powerful reagents for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. The choice of the specific reagent and the steric nature of the ketone substrate significantly influence the enantioselectivity of the reduction. Generally, a larger steric difference between the two substituents on the carbonyl group results in higher enantiomeric excess (e.e.).

Quantitative Data for Asymmetric Reduction of Acetophenone:

| Chiral Reagent | Product Configuration | Yield (%) | Enantiomeric Excess (e.e., %) |

| (+)-Ipc₂BCl | (R)-1-Phenylethanol | ~95 | >98 |

| (-)-Ipc₂BCl | (S)-1-Phenylethanol | ~95 | >98 |

Experimental Protocol: Asymmetric Reduction of Acetophenone with (-)-Diisopinocampheylchloroborane

Materials:

-

(-)-Diisopinocampheylchloroborane ((-)-DIP-Chloride™) solution in THF

-

Acetophenone

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Under an inert atmosphere (argon or nitrogen), cool a solution of acetophenone (1.0 mmol) in anhydrous THF (5 mL) to -25 °C.

-

Slowly add the (-)-diisopinocampheylchloroborane solution (1.1 mmol) to the cooled acetophenone solution.

-

Stir the reaction mixture at -25 °C and monitor its progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench it by the slow, dropwise addition of methanol at -25 °C.

-

Allow the mixture to warm to room temperature.

-

Remove the THF under reduced pressure.

-

Add diethyl ether to the residue and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-1-phenylethanol.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess of the purified product by chiral GC or HPLC analysis.

Caption: Asymmetric reduction experimental workflow.

Asymmetric Aldol Reactions

Boron enolates derived from ketones and chiral diisopinocampheylboron triflate (Ipc₂BOTf) are highly effective in stereoselective aldol reactions with aldehydes. The geometry of the boron enolate and the chirality of the isopinocampheol moiety work in concert to control the formation of syn or anti aldol adducts with high enantiomeric purity.

Experimental Protocol: Asymmetric Aldol Reaction

Materials:

-

Ketone (e.g., propiophenone)

-

(-)-Diisopinocampheylboron triflate ((-)-Ipc₂BOTf)

-

Diisopropylethylamine (DIPEA)

-

Aldehyde (e.g., benzaldehyde)

-

Anhydrous diethyl ether

-

Phosphate buffer (pH 7)

-

Methanol

-

30% Hydrogen peroxide

Procedure:

-

Under an inert atmosphere, dissolve the ketone (1.2 mmol) in anhydrous diethyl ether (5 mL) and cool to 0 °C.

-

Add (-)-Ipc₂BOTf (1.5 mmol) followed by the dropwise addition of DIPEA (1.6 mmol).

-

Stir the mixture at 0 °C for 1 hour to form the boron enolate.

-

Cool the reaction mixture to -78 °C and add the aldehyde (1.0 mmol) dropwise.

-

Stir the reaction at -78 °C for 1-3 hours, then allow it to warm to room temperature.

-

Quench the reaction by adding phosphate buffer (pH 7) and methanol.

-

Carefully add a solution of 30% hydrogen peroxide in methanol at 0 °C to oxidize the boron species.

-

Stir for 1 hour, then remove the volatile solvents under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Dry the combined organic layers, concentrate, and purify the crude aldol product by column chromatography.

-

Determine the diastereomeric ratio and enantiomeric excess by NMR spectroscopy and chiral HPLC or GC analysis.

Caption: Stereocontrol in aldol reactions.

Asymmetric Alkylation

While less common than its use in reductions and aldol reactions, derivatives of this compound have been explored as chiral auxiliaries for asymmetric alkylation. In this application, the auxiliary is covalently attached to the substrate, typically forming an amide. Deprotonation followed by reaction with an electrophile leads to the formation of a new stereocenter.

Quantitative Data for Asymmetric Alkylation: Data for this compound-derived auxiliaries in this application is limited in the readily available literature, with other auxiliaries like Evans oxazolidinones and pseudoephedrine amides being more widely reported.

Experimental Protocol: Asymmetric Alkylation (General)

Materials:

-

Carboxylic acid

-

Thionyl chloride or oxalyl chloride

-

Isopinocampheylamine (or a derivative)

-

Strong, non-nucleophilic base (e.g., LDA, LiHMDS)

-

Alkyl halide (electrophile)

-

Anhydrous THF

-

Appropriate workup and purification reagents

Procedure:

-

Attachment of Auxiliary: Convert the carboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride. React the acid chloride with isopinocampheylamine in the presence of a base to form the corresponding amide.

-

Alkylation: Under an inert atmosphere, dissolve the amide in anhydrous THF and cool to a low temperature (e.g., -78 °C). Add the strong base dropwise to form the enolate. After a short period, add the alkyl halide electrophile and allow the reaction to proceed.

-